Carboxynitroso Rubber (CNR)

Descripción general

Descripción

Carboxynitroso Rubber (CNR) is a type of rubber that shows excellent promise due to its unique properties . The CNR terpolymer retains excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range . It can be easily fabricated and cured by several techniques into many useful products .

Synthesis Analysis

The synthesis of CNR involves a program establishing manufacturing methods for Carboxy Nitroso Rubber by 'thin film bulk polymerization’ . The objectives were to evaluate at the pilot plant level the materials, chemical, engineering, and processing requirements for a production capability of thirty pounds of CNR per week and applicable for scale-up to 50,000 to 100,000 pounds per year .Chemical Reactions Analysis

C-Nitroso species are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .Physical And Chemical Properties Analysis

CNR has excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range . It also has a density of 1,93 g/cm3 .Aplicaciones Científicas De Investigación

1. Adhesion and Mechanical Properties Enhancement

Research demonstrates that Carboxynitroso Rubber (CNR), specifically carboxylated acrylonitrile–butadiene rubber (XNBR), enhances the adhesion of rubbers to metals like silver wires. This is achieved by using additives like carboxy-containing peroxy oligomer (CPO), which improve the adhesion without deteriorating the mechanical properties of the vulcanizates (Chudzik et al., 2021).

2. Precipitation in Epoxy Resins

Studies on carboxy-terminated liquid natural rubber (CTNR) have shown its effective use as a polymeric plasticizer in acrylonitrile butadiene rubber (NBR) vulcanizates. This application is significant in improving tensile properties and enhancing features like rebound resilience and compression set of the vulcanizates (Sudhakaran & Avirah, 2022).

3. Toughening of Epoxy Resins

CNR, specifically carboxyl randomized poly(2-ethyl hexyl acrylate) liquid rubber, has been used to toughen epoxy resins. This toughening effect is attributed to the carboxyl functionality of the rubber, which enhances impact performance as observed through morphology analysis by scanning electron microscopy (Ratna & Simon, 2001).

4. Rubber Reinforcement

Carboxylated multiwalled carbon nanotubes (c-MWCNT) have been used to reinforce natural rubber, demonstrating significant enhancement in mechanical properties like tensile strength and Young’s modulus. This enhancement is crucial for applications requiring robust and durable rubber materials (Bhattacharyya et al., 2008).

5. Application in Bonding Rubber to Substrates

Carboxy Terminated Liquid Natural Rubber (CTNR) has proven effective in bonding rubber to both rubber and metal substrates. This application is vital for industries where rubber components need to be securely attached to other materials, ensuring durability and performance (U. et al., 2003).

Mecanismo De Acción

Target of Action

Carboxynitroso Rubber (CNR) is primarily used in the manufacturing industry due to its unique chemical properties . Its primary targets are various materials that require excellent solvent and oxidizer resistance, nonflammability, and a wide useful temperature range .

Mode of Action

CNR interacts with its targets by providing a protective layer that is resistant to solvents, oxidizers, and extreme temperatures . This interaction results in enhanced durability and longevity of the materials it is applied to .

Biochemical Pathways

Its primary function is in the realm of materials science and engineering .

Result of Action

The application of CNR results in materials that are highly resistant to solvents and oxidizers, nonflammable, and able to withstand a wide range of temperatures . This makes CNR an excellent choice for manufacturing products that require these properties .

Action Environment

The efficacy and stability of CNR are influenced by environmental factors such as temperature, exposure to solvents and oxidizers, and mechanical stress . CNR is designed to perform well under a wide range of conditions, making it a versatile material in various manufacturing contexts .

Análisis Bioquímico

Biochemical Properties

It is known that Carboxynitroso Rubber can interact with various enzymes and proteins

Molecular Mechanism

It is likely that Carboxynitroso Rubber exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that Carboxynitroso Rubber has excellent stability and resistance to degradation .

Propiedades

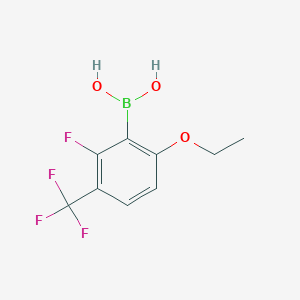

IUPAC Name |

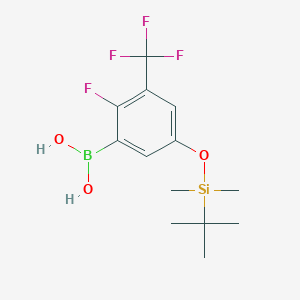

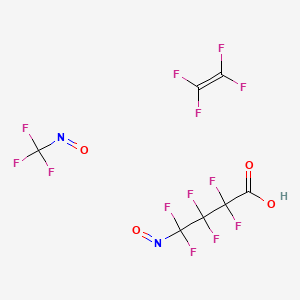

2,2,3,3,4,4-hexafluoro-4-nitrosobutanoic acid;1,1,2,2-tetrafluoroethene;trifluoro(nitroso)methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO3.C2F4.CF3NO/c5-2(6,1(12)13)3(7,8)4(9,10)11-14;3-1(4)2(5)6;2-1(3,4)5-6/h(H,12,13);; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIADDOFVUHFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(F)F.C(=O)(C(C(C(N=O)(F)F)(F)F)(F)F)O.C(N=O)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.